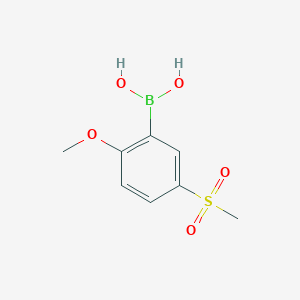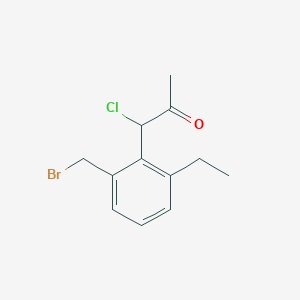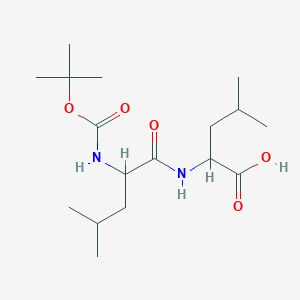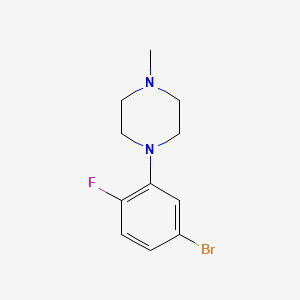![molecular formula C24H17BO2S B14051109 Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid functional group attached to a complex aromatic structure, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
The synthesis of boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- typically involves the hydroboration of alkenes or alkynes, followed by oxidation. The most common synthetic route includes the use of diborane or borane reagents, which react with the corresponding aromatic precursors under controlled conditions. Industrial production methods often employ palladium-catalyzed borylation reactions, which provide high yields and selectivity .
Analyse Des Réactions Chimiques
Boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the boronic acid to a borane derivative.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Suzuki–Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki–Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Comparaison Avec Des Composés Similaires
Similar compounds to boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- include other boronic acids such as phenylboronic acid and 2,4,6-trimethylphenylboronic acid. These compounds share the boronic acid functional group but differ in their aromatic substituents. The unique structure of b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- imparts distinct reactivity and selectivity in chemical reactions, making it particularly valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C24H17BO2S |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
[6-(4-phenylphenyl)dibenzothiophen-4-yl]boronic acid |
InChI |
InChI=1S/C24H17BO2S/c26-25(27)22-11-5-10-21-20-9-4-8-19(23(20)28-24(21)22)18-14-12-17(13-15-18)16-6-2-1-3-7-16/h1-15,26-27H |
Clé InChI |
OKRCXAAOMAHNDY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14051030.png)


![9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate](/img/structure/B14051040.png)

![racemic-(3S,3aS,7aR)-t-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14051061.png)








